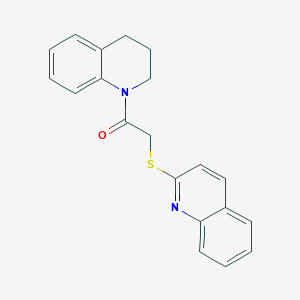

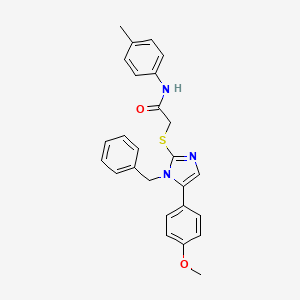

![molecular formula C20H16F6N4O2S B2477082 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 320417-87-6](/img/structure/B2477082.png)

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents . Fluoroquinolones are broadly and effectively used in clinics for infectious diseases . They possess excellent activities against Gram-negative bacteria and relatively moderate activities against Gram-positive bacteria .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar fluoroquinolone derivatives with piperazinyl moieties at the C7 position have been synthesized and their inhibition of bacterial pathogens has been studied .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Efflux Pump Inhibition

Studies have shown that 1,8-naphthyridine derivatives, such as 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine, demonstrate potential antibacterial activity. Particularly, these compounds have been evaluated for their ability to inhibit efflux pumps in multi-resistant Staphylococcus aureus strains. The inhibition of TetK and MepA efflux pumps by these derivatives suggests their role in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020), (Oliveira-Tintino et al., 2021).

Anticancer Potential

1-Benzhydryl-sulfonyl-piperazine derivatives, closely related to this compound, have been explored for their efficacy in inhibiting breast cancer cell proliferation. These studies indicate a potential avenue for the use of similar compounds in cancer therapy, particularly in targeting specific cell lines like MDA-MB-231 (Kumar et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of 1,8-naphthyridine derivatives have shown marked activity against Mycobacterium tuberculosis, suggesting their potential role as antimycobacterial agents. This highlights the versatility of these compounds in addressing different types of microbial infections (Ferrarini et al., 1998).

Serotonin Receptor Antagonism

Compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, closely related to the chemical , have been evaluated for their role as serotonin 5-HT3 receptor antagonists. This suggests a potential application in the treatment of conditions influenced by serotonin levels, such as gastrointestinal disorders (Mahesh et al., 2004).

Crystal Structure and Molecular Docking

Research on similar compounds has delved into their crystal structures and molecular docking, providing insights into their molecular interactions and potential pharmacological applications. Understanding these aspects is crucial for drug design and synthesis (Kumar et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are key for DNA replication in bacteria, making them crucial targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts the process of DNA replication within the bacterial cells, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts this pathway, preventing the bacteria from replicating . The downstream effect is a reduction in bacterial population and potentially the eradication of the bacterial infection .

Result of Action

The compound’s action results in the death of bacterial cells by inhibiting key enzymes required for DNA replication . This leads to a decrease in the bacterial population, helping to combat bacterial infections .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the accumulation of similar compounds in cells . Additionally, the presence of efflux transporters in bacteria can reduce the compound’s effectiveness . Understanding these factors can help in the development of more effective antimicrobial agents.

Eigenschaften

IUPAC Name |

7-[4-(benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F6N4O2S/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)29-8-10-30(11-9-29)33(31,32)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOGRRAPWJMZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

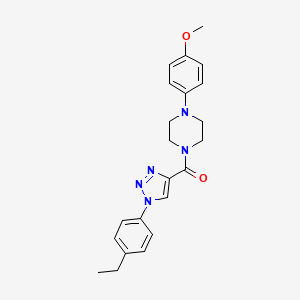

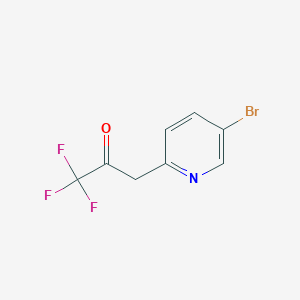

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)

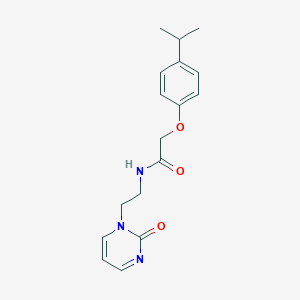

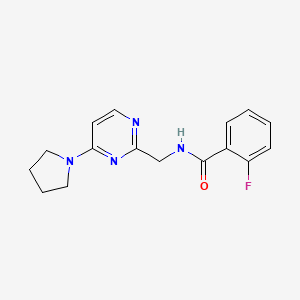

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)

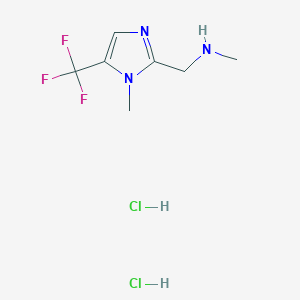

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)

![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)

![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)